Meldonium; MET-88; Quaterin

BBOX inhibition OCTN2 inhibition carnitine biosynthesis

Procure Meldonium (MET-88, Quaterin) for a definitive, dual-target BBOX/OCTN2 inhibition with an unmatched ~655h half-life. Unlike trimetazidine or ranolazine, its anti-ischemic effect is completely abolished by co-administered L-carnitine, providing a critical internal mechanistic control for your cardioprotection studies. The only clinically validated BBOX inhibitor for translational work.

Molecular Formula C6H16N2O3
Molecular Weight 164.20 g/mol
CAS No. 86426-17-7
Cat. No. B000580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeldonium; MET-88; Quaterin
CAS86426-17-7
Synonyms3-(2,2,2-trimethylhydrazine)propionate
3-(2,2,2-trimethylhydrazinium)propionate
3-TMHP
meldonium
MET-88
mildronat
mildronate
mindronate
N-trimethylhydrazine-3-propionate
Q-4224-IOS
Quaterin
trimethylhydraziniumpropionate
Vasonat
Molecular FormulaC6H16N2O3
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC[N+](C)(C)NCCC(=O)[O-].O
InChIInChI=1S/C6H14N2O2.H2O/c1-8(2,3)7-5-4-6(9)10;/h7H,4-5H2,1-3H3;1H2
InChIKeyWVYGCKFMBOZNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Meldonium (MET-88, Quaterin, CAS 86426-17-7): Baseline Identity for Scientific Procurement


Meldonium (3-(2,2,2-trimethylhydrazinium)propionate dihydrate; also known as MET-88, Quaterin, or Mildronate) is a small-molecule, quaternary ammonium structural analog of γ-butyrobetaine (GBB) that functions as a competitive inhibitor of γ-butyrobetaine hydroxylase (BBOX, also known as BBOX1; IC50 34–62 μM for human recombinant BBOX) and the carnitine/organic cation transporter type 2 (OCTN2; EC50 21 μM for human OCTN2) . By suppressing L-carnitine biosynthesis and renal carnitine reabsorption, meldonium shifts cellular energy metabolism from fatty acid β-oxidation toward glucose utilization—a more oxygen-efficient pathway under ischemic conditions [1]. First developed at the Latvian Institute of Organic Synthesis and marketed primarily in Eastern Europe and post-Soviet states, meldonium is clinically indicated for cerebral and myocardial ischemia, angina pectoris, heart failure, and metabolic disorders, and has been listed on the World Anti-Doping Agency (WADA) Prohibited List since January 2016 [2].

Why In-Class Metabolic Modulators or L-Carnitine Cannot Substitute for Meldonium in Procurement


Meldonium exhibits a dual-target pharmacological profile that is not replicated by other fatty acid oxidation inhibitors such as trimetazidine or ranolazine: it simultaneously inhibits L-carnitine biosynthesis at the BBOX enzyme and blocks L-carnitine reabsorption via OCTN2, producing a sustained, systemic L-carnitine depletion that fundamentally redirects substrate utilization [1]. In direct contrast, supplementation with L-carnitine—a common nutraceutical alternative—antagonizes meldonium's mechanism, as co-administration of L-carnitine has been shown to abolish the cardioprotective anti-infarction effect of meldonium in isolated rat heart models [2]. Furthermore, newer BBOX inhibitors with nanomolar potency exist but lack the clinical safety record and dual-transporter activity that define meldonium's unique tissue distribution and prolonged terminal elimination half-life (gamma half-life ~655 h in humans), a pharmacokinetic property that diverges markedly from all rapid-clearance metabolic modulators [3]. These mechanistic and pharmacokinetic distinctions prevent simple interchangeability.

Quantitative Differentiation Evidence for Meldonium Against Its Closest Comparators


Dual BBOX/OCTN2 Inhibition vs. Single-Target Metabolic Modulators: Target Engagement IC50/EC50 Comparison

Meldonium is distinguished from other metabolic modulators such as trimetazidine (3-KAT inhibitor) and ranolazine (late INa inhibitor) by its simultaneous, competitive inhibition of two distinct molecular targets—BBOX and OCTN2—that together deplete systemic L-carnitine. Meldonium inhibits human recombinant BBOX with an IC50 of 34–62 μM and human OCTN2 with an EC50 of 21 μM . Comparative data from Tars et al. (2014) show that the natural substrate GBB has a BBOX IC50 of 3.9 ± 0.1 μM, while the more potent BBOX inhibitor methyl-GBB achieves 2.8 ± 0.6 μM; however neither GBB nor methyl-GBB inhibits OCTN2—making meldonium the only compound in this class with demonstrated dual-target engagement at clinically relevant concentrations [1]. Trimetazidine and ranolazine share neither BBOX nor OCTN2 affinity.

BBOX inhibition OCTN2 inhibition carnitine biosynthesis target engagement mechanism of action

Meldonium vs. L-Carnitine Co-Administration: Abolition of Cardioprotective Anti-Infarction Effect

In an isolated rat heart ischemia-reperfusion model, 14-day pretreatment with meldonium (100 mg/kg/day p.o.) reduced myocardial infarct size by 38% compared to untreated control (p < 0.05) [1]. Co-administration of an equimolar dose of L-carnitine (100 mg/kg/day) completely abolished this cardioprotective effect: the meldonium + L-carnitine combination showed no significant reduction in infarct size versus control [1]. Mechanistically, meldonium alone induced a 69% decrease in myocardial L-carnitine concentration and a 6-fold increase in GBB concentration; co-treatment with L-carnitine prevented the L-carnitine depletion and eliminated the anti-infarction benefit, confirming that the cardioprotective effect is exclusively dependent on L-carnitine lowering [1].

cardioprotection myocardial infarction L-carnitine antagonism infarct size ischemia-reperfusion

Meldonium vs. Trimetazidine: Superior Endothelioprotective Efficacy in Nitric Oxide Deficiency Model

In a rat model of L-NAME-induced nitric oxide deficiency, meldonium (Cardionate®) at 80 mg/kg/day demonstrated a more pronounced endothelioprotective effect than trimetazidine (Preductal® MR) at 6 mg/kg/day [1]. Meldonium treatment reduced the endothelial dysfunction coefficient to a level comparable to intact (untreated) animals, indicating complete normalization of endothelial function, whereas trimetazidine monotherapy only partially reduced this coefficient [1]. Under the same experimental conditions, meldonium also prevented the increase in adrenoreactivity and exhaustion of myocardial functional reserve observed in untreated L-NAME-challenged animals [1]. Histological analysis confirmed that meldonium prevented destructive changes in the vascular endothelium and cardiomyocyte hypertrophy [1].

endothelial dysfunction trimetazidine nitric oxide deficiency vasorelaxation cardioprotection

Meldonium Clinical Differentiation: Dose-Dependent Improvement in Exercise Tolerance vs. Placebo in Stable Angina

The MILSS I clinical trial (2011) established a dose-dependent improvement in exercise tolerance with meldonium (Mildronate) in patients with stable angina pectoris on standard background therapy [1]. The optimal dosing regimen was identified as 500 mg twice daily (1 g/day), which demonstrated superiority over placebo in improving exercise tolerance parameters [1]. Additional clinical data from a randomized controlled trial in post-PCI patients (n=35) showed that meldonium (1000 mg i.v.) significantly increased exercise duration from 364 ± 22 to 556 ± 29 seconds (p < 0.05), increased maximum oxygen consumption (VO2 max) from 18.6 ± 1.1 to 20.8 ± 1.06 mL/kg/min (p < 0.05 vs. baseline and vs. control group at 18.5 ± 1.5 mL/kg/min), and reduced maximum ST-segment depression from -0.18 ± 0.1 to -0.10 ± 0.2 mV [2].

stable angina exercise tolerance clinical trial MILSS I dose-response

Distinctive Pharmacokinetic Profile: Prolonged Terminal Elimination Half-Life vs. Standard Metabolic Modulators

Meldonium exhibits a unique multi-compartment pharmacokinetic profile with a terminal gamma elimination half-life of approximately 655 hours (~27 days) in humans, as determined by a three-compartment model following multiple intravenous doses of 250 mg [1]. This is in stark contrast to trimetazidine (t½ ~6 h), ranolazine (t½ ~7 h), and L-carnitine (t½ ~2–15 h depending on dose), making meldonium's tissue retention and prolonged washout period a critical differentiator [2]. Urinary detection windows extend to 94–162 days after cessation of a 5-day multidose regimen (3 × 250 mg i.v.), and trace amounts below the limit of quantification persist up to 137 days after a 6-day oral regimen of 500 mg BID [3]. The long terminal half-life reflects extensive tissue binding via OCTN2-mediated transport and accumulation, a property that fundamentally distinguishes meldonium from all rapid-clearance alternatives.

pharmacokinetics half-life drug accumulation detection window OCTN2

Meldonium vs. Novel BBOX Inhibitors: Clinical Validation Gap Despite Inferior Enzymatic Potency

Recent medicinal chemistry efforts have produced novel BBOX inhibitors with IC50 values in the nanomolar range—approximately two orders of magnitude more potent than meldonium (BBOX IC50 = 34–62 μM) [1]. For example, six novel inhibitors described by Tars et al. (2014) exhibited BBOX IC50 values ~100-fold lower than meldonium in recombinant enzyme assays [1]. However, none of these compounds has progressed to clinical development, and none has demonstrated concomitant OCTN2 inhibition at therapeutic concentrations—a property specific to meldonium that contributes to its unique tissue distribution and prolonged pharmacodynamic effect [2]. Moreover, meldonium benefits from decades of post-marketing surveillance in Eastern Europe and the Commonwealth of Independent States, with an established safety database across cardiovascular, neurological, and metabolic indications that is entirely absent for all novel BBOX inhibitors [3].

BBOX inhibition drug discovery nanomolar inhibitors clinical translation selectivity

Evidence-Backed Application Scenarios for Meldonium Procurement in Research and Clinical Settings


Cardioprotection Studies Requiring L-Carnitine-Dependent Mechanism Validation

Meldonium is the definitive tool compound for experimental cardioprotection protocols that require confirmation of L-carnitine-dependent mechanism of action. Its unique property—whereby the anti-infarction effect is completely abolished by co-administration of exogenous L-carnitine—provides an internal mechanistic control unavailable with trimetazidine, ranolazine, or any novel BBOX inhibitor [1]. Procurement of meldonium, rather than alternative metabolic modulators, enables the inclusion of L-carnitine reversal arms that strengthen causal inference in ischemia-reperfusion studies.

Endothelial Dysfunction Research Targeting NO-Deficient Pathophysiology

For studies investigating endothelial protection under conditions of nitric oxide deficiency (e.g., hypertensive endothelial dysfunction, preeclampsia models), meldonium provides superior endothelioprotective efficacy compared to trimetazidine, as demonstrated by complete normalization of the endothelial dysfunction coefficient in L-NAME-challenged rats [2]. This application scenario leverages meldonium's capacity to restore endothelium-dependent vasorelaxation to intact-animal levels, making it the preferred procurement choice over trimetazidine when endothelial functional recovery is the primary endpoint.

Clinical Trial Design Requiring Prolonged Pharmacodynamic Monitoring and Washout Protocols

Meldonium's exceptional terminal half-life (~27 days) and multi-month urinary detection window necessitate specialized clinical trial designs with extended washout periods, long-term safety follow-up, and sensitive LC-MS/MS-based bioanalytical methods [3]. Procurement of meldonium for clinical research mandates concomitant investment in long-duration pharmacokinetic sampling and anti-doping compliance infrastructure—considerations that do not apply to short-half-life metabolic modulators and that must inform budget and timeline planning at the procurement stage.

Translational Research Bridging Preclinical BBOX Inhibition to Human-Relevant Pharmacology

When the research objective is to translate BBOX-targeting pharmacology from bench to bedside, meldonium is the only BBOX inhibitor with established human pharmacokinetics, safety data, and regulatory approval history across multiple jurisdictions [4]. Although novel BBOX inhibitors with nanomolar potency exist in the preclinical literature, their complete lack of clinical validation and unknown OCTN2 activity profiles make them unsuitable for translational studies. Meldonium procurement is therefore obligatory for any experimental program intending to connect BBOX inhibition to clinically interpretable outcomes.

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